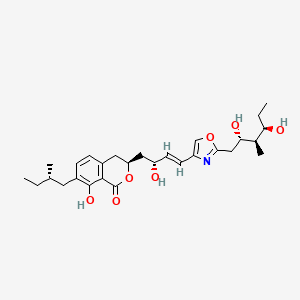
PfKRS1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PfKRS1-IN-5 is a selective inhibitor of both Plasmodium and Cryptosporidium lysyl-tRNA synthetase which clears parasites from mouse models of malaria and cryptosporidiosis infection.
Applications De Recherche Scientifique
Genetic Programming with Prior Formula Knowledge
The application of genetic programming in conjunction with Prior Formula Knowledge (PFK-GP) offers a method for inferring mathematical expressions in various scientific fields. This approach, integrating Deep Belief Networks (DBNs), allows for the identification of candidate formulas consistent with experimental data features. Such a method can significantly enhance the efficiency of discovering mathematical models across different scientific domains, as exemplified in the work of Lu, Ren, and Wang (2015) (Lu, Ren, & Wang, 2015).
Novel Isoforms in Human and Mouse Genes
Research by Yamada, Nakajima, and Kuehn (2004) has revealed novel transcriptional isoforms of the human and mouse genes encoding muscle-type phosphofructokinase-1 (PFK-M), termed TE-PFK-M. These isoforms, found in the testis and mid-gestation embryo, exhibit a complex 5'UTR structure, suggesting a sophisticated level of gene expression control (Yamada, Nakajima, & Kuehn, 2004).
Mutations in Phosphofructokinase-M Gene
Sherman et al. (1994) studied common mutations in the phosphofructokinase-M gene among Ashkenazi Jews, with implications for understanding genetic diseases and population genetics. Their findings provide insights into genetic predispositions and potential diagnostic approaches (Sherman et al., 1994).
Hypoxia-Responsive Internal Ribosome Entry Site in PFK1
Ismail and Hussain (2017) investigated the upregulation of phosphofructokinase1 (PFK1) protein during hypoxia, identifying a hypoxia-responsive internal ribosome entry site (IRES) element in its 5' untranslated region. This study contributes to understanding cellular responses to hypoxic conditions, particularly in astrocytes (Ismail & Hussain, 2017).
Cotranslational Biogenesis of NF-κB p50
The research by Lin, Demartino, and Greene (1998) explores the unique cotranslational processing of NF-κB p50, involving the 26S proteasome. This study reveals novel insights into gene regulation and protein biogenesis, which are crucial for understanding cellular processes (Lin, Demartino, & Greene, 1998).
Structural Analysis of Human Phosphofructokinase-1
Webb et al. (2015) presented the first structures of mammalian PFK1 tetramer, offering a molecular understanding of its role in metabolic reprogramming in diseases, including cancer. This study is pivotal for comprehending the structural and functional aspects of PFK1 in human health and disease (Webb et al., 2015).
Propriétés
Nom du produit |
PfKRS1-IN-5 |
|---|---|
Formule moléculaire |
C17H16F3NO4 |
Poids moléculaire |
355.31 |
Nom IUPAC |
N-((4,4-Difluoro-1-hydroxycyclohexyl)methyl)-6-fluoro-4-oxo-4H-chromene-2-carboxamide |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
Clé InChI |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=C(O1)C=CC(F)=C2)=O)NCC3(O)CCC(F)(F)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PfKRS1-IN 5; PfKRS1 IN-5; PfKRS1-IN-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



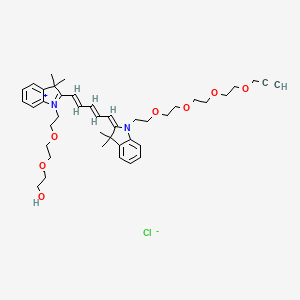
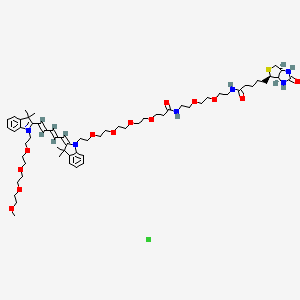
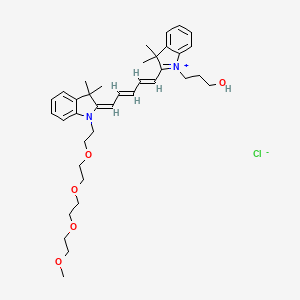
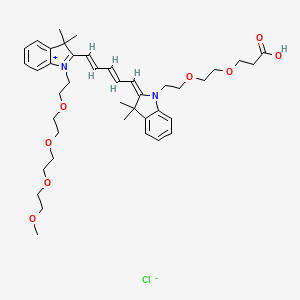
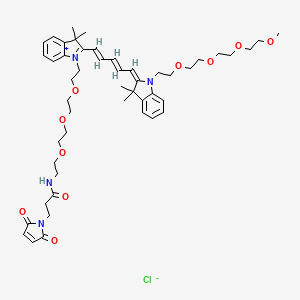

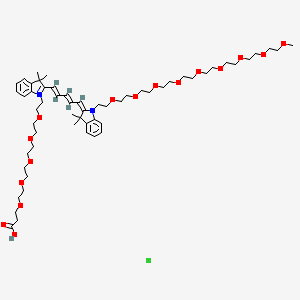
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
